Molecular Weight Advantage for Fragment-Based Design
The target compound possesses a molecular weight of 211.30 g/mol, which is 26–96 g/mol lower than closely related urea analogs such as 1-(4-chlorobenzyl)-3-(4-(diethylamino)but-2-yn-1-yl)urea (307.82 g/mol) and 1-cyclohexyl-3-(4-(dimethylamino)but-2-yn-1-yl)urea (237.34 g/mol) . A lower MW is advantageous in fragment-based screening where starting fragments are ideally <250 Da, and it provides greater headroom for subsequent optimization without breaching Lipinski's rule of five [1]. The ethyl substituent at N1 is the smallest sterically feasible alkyl group, minimizing hydrophobic bulk while retaining hydrogen-bond donor capability.
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 211.30 g/mol |
| Comparator Or Baseline | 1-(4-Chlorobenzyl)-3-(4-(diethylamino)but-2-yn-1-yl)urea: 307.82 g/mol; 1-Cyclohexyl-3-(4-(dimethylamino)but-2-yn-1-yl)urea: 237.34 g/mol |
| Quantified Difference | Target MW is 26–96 g/mol lower than comparators |
| Conditions | Calculated from molecular formula; supplier-reported data. |
Why This Matters
Lower molecular weight directly supports fragment-based drug discovery workflows where starting fragments <250 Da are preferred, and reduces the risk of poor permeability and solubility during lead optimization.
- [1] Lipinski, C.A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
